2',3'-Dichloro-2,2,2-trifluoroacetophenone

Overview

Description

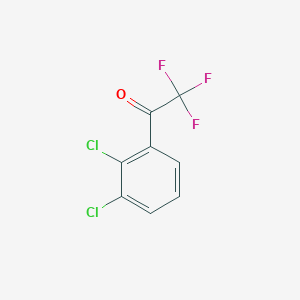

2’,3’-Dichloro-2,2,2-trifluoroacetophenone is a chemical compound with the molecular formula C8H3Cl2F3O . It is used as a reagent for enantioselective preparation of benzazephinoindoles bearing trifluoromethylated quaternary stereocenters catalyzed by chiral spirocyclic phosphoric acids .

Synthesis Analysis

The synthesis of 3’,5’-dichloro-2,2,2-trifluoroacetophenone involves preparing a Grignard reagent from a 1-bromo-3,5-dichloro-4-substituted compound using a grignardization reagent. The Grignard reagent and a trifluoroacetyl compound are then reacted, and the product is subjected to an acid treatment to obtain 3’,5’-dichloro-2,2,2-trifluoroacetophenone .Molecular Structure Analysis

The molecular structure of 2’,3’-Dichloro-2,2,2-trifluoroacetophenone consists of a phenyl ring substituted with two chlorine atoms and a trifluoroacetyl group . The InChI code is 1S/C8H3Cl2F3O/c9-5-3-1-2-4 (6 (5)10)7 (14)8 (11,12)13/h1-3H .Chemical Reactions Analysis

2,2,2-Trifluoroacetophenone, a related compound, undergoes asymmetric reduction with an optically active Grignard reagent to form 2,2,2-trifluoro-1-phenylethanol . Additionally, 1,1-dichloro-2,2,2-trifluoroethane (HCFC-123) can react with dialkyl phosphonates to produce dialkyl (2,2,2-trifluoroethyl)phosphonates efficiently under mild conditions .Physical And Chemical Properties Analysis

2’,3’-Dichloro-2,2,2-trifluoroacetophenone has a molecular weight of 243.01 g/mol . It has a topological polar surface area of 17.1 Ų and a complexity of 229 . The compound is a liquid at room temperature .Scientific Research Applications

Catalysis and Hydrogenation

2,2,2-trifluoroacetophenone, a compound structurally related to 2',3'-Dichloro-2,2,2-trifluoroacetophenone, has been utilized in the field of catalysis. It has been used in platinum-catalyzed enantioselective hydrogenation, showing that electron-withdrawing groups increase the rate and enantioselectivity of these reactions (Arx, Mallát, & Baiker, 2001). Additionally, ruthenium(II) complexes with triphosphane ligands have been used for the asymmetric reduction of trifluoroacetophenone (Barbaro, Bianchini, Giambastiani, & Togni, 2003).

Synthesis and Chemical Reactions

The compound has been involved in the synthesis of various chemicals. For instance, it has been used as a starting material for preparing difluorocarbene reagents (Zhang, Zheng, & Hu, 2006), and for synthesizing novel ‘3F’ fluorinated diamine monomers for polyimides (Brink, Brandom, Wilkes, & McGrath, 1994).

Material Science and Polymer Chemistry

In material science, 2,2,2-trifluoroacetophenone is used in the synthesis of novel polyimides, contributing to the development of materials with high thermal stability and excellent mechanical properties (Yin, Li, Yang, Yang, Fan, & Liu, 2005). It's also involved in creating fluorinated polymers for various applications (Díaz, Zolotukhin, Fomine, Salcedo, Manero, Cedillo, Velasco, Guzmán, & Fritsch, 2007).

Environmental Chemistry

Its role in environmental chemistry is notable, where it functions as an organocatalyst for the epoxidation of alkenes, presenting an environmentally friendly approach (Limnios & Kokotos, 2014).

Spectroscopy and Quantum Chemistry

In the field of spectroscopy and quantum chemistry, the related trifluoroacetophenone-water complex has been characterized, providing insights into non-covalent interactions and the role of fluorine atoms in these processes (Lei, Alessandrini, Chen, Zheng, Spada, Gou, Puzzarini, & Barone, 2020).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It is known that this compound is used as a reagent for the enantioselective preparation of benzazephinoindoles bearing trifluoromethylated quaternary stereocenters .

Mode of Action

It is known to be involved in the synthesis of new aromatic 3f polymers .

Biochemical Pathways

It is known to be used in the synthesis of new aromatic 3f polymers , indicating its involvement in polymerization reactions.

Result of Action

It is known to be used in the synthesis of new aromatic 3f polymers , indicating its role in chemical reactions leading to the formation of these polymers.

Action Environment

It is known that this compound should be stored in a sealed container in a dry room temperature environment .

Biochemical Analysis

Biochemical Properties

2’,3’-Dichloro-2,2,2-trifluoroacetophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways .

Cellular Effects

The effects of 2’,3’-Dichloro-2,2,2-trifluoroacetophenone on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in oxidative stress responses and apoptosis. Additionally, it can disrupt normal cellular metabolism by inhibiting key metabolic enzymes .

Molecular Mechanism

At the molecular level, 2’,3’-Dichloro-2,2,2-trifluoroacetophenone exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of cytochrome P450 enzymes by binding to their active sites. This binding interaction can lead to changes in gene expression, particularly those genes involved in detoxification processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’,3’-Dichloro-2,2,2-trifluoroacetophenone change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to the compound has been observed to cause persistent changes in cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of 2’,3’-Dichloro-2,2,2-trifluoroacetophenone vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant toxic or adverse effects. For example, high doses have been associated with liver toxicity and oxidative stress in animal studies. Threshold effects are often observed, where a certain dosage level must be reached before significant biological effects occur .

Metabolic Pathways

2’,3’-Dichloro-2,2,2-trifluoroacetophenone is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels. The compound can be metabolized into various byproducts, which may have their own biological effects .

Transport and Distribution

Within cells and tissues, 2’,3’-Dichloro-2,2,2-trifluoroacetophenone is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its overall biological activity .

Subcellular Localization

The subcellular localization of 2’,3’-Dichloro-2,2,2-trifluoroacetophenone is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the mitochondria, where it can affect mitochondrial function and energy production .

Properties

IUPAC Name |

1-(2,3-dichlorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O/c9-5-3-1-2-4(6(5)10)7(14)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXHCHVDELIRDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645228 | |

| Record name | 1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886371-11-5 | |

| Record name | Ethanone, 1-(2,3-dichlorophenyl)-2,2,2-trifluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886371-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B1325153.png)

![[1-({[(4-Fluorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B1325155.png)

![3-[(3,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325178.png)